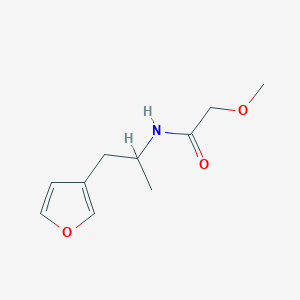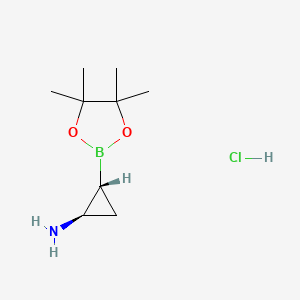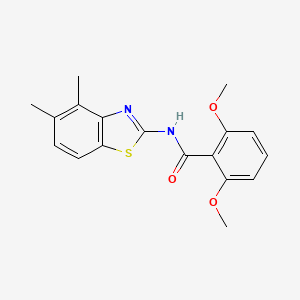![molecular formula C27H21FN4O2S B3007633 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536710-78-8](/img/structure/B3007633.png)
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one" is a complex molecule that appears to be designed for biological activity, potentially as an anticancer agent. This molecule contains several pharmacophoric elements such as a dihydroquinoline moiety, a pyrimidoindole system, and a fluorophenyl group, which are common in drug design for their potential interactions with biological targets.
Synthesis Analysis
The synthesis of complex molecules like the one described often involves multi-step reactions that can include techniques such as one-pot synthesis, intramolecular cyclization, and oxidative cyclization. For instance, the one-pot three-component method has been used to synthesize α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which shows that the dihydroquinoline moiety can be constructed efficiently in a single reaction vessel . Intramolecular cyclization is another common strategy, as reported in the synthesis of pyrimido[4,5-b]indoles, which could be related to the pyrimidoindole system in the target molecule . Additionally, oxidative cyclization catalyzed by a CpIr complex has been used to synthesize indole derivatives, which might be relevant to forming the indole part of the molecule .
Molecular Structure Analysis
The molecular structure of such a compound would likely be characterized by spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography to determine the precise three-dimensional arrangement of atoms . The presence of a fluorophenyl group could influence the electronic distribution and molecular conformation, which in turn could affect the molecule's biological activity .
Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on its functional groups. For example, the dihydroquinoline moiety might participate in reactions such as cyclization or amide formation, as seen in the synthesis of dihydroquinolylmethyl pyrimidines . The thioether linkage could be involved in oxidative reactions or serve as a site for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heterocycles such as pyrimidoindole and dihydroquinoline would contribute to the molecule's solubility, stability, and reactivity. The fluorophenyl group could affect the lipophilicity of the molecule, which is an important factor in drug absorption and distribution . The compound's stability under physiological conditions would be a key consideration for its potential as a drug candidate.
Applications De Recherche Scientifique
Synthesis and Characterization
This compound is part of a broader family of compounds explored for their synthesis, characterization, and potential applications. Studies have focused on the synthesis of novel quinazolinone derivatives, including 4(3H)-quinazolinones, which have shown a variety of biological activities. The synthesis involves creating derivatives that exhibit significant anti-inflammatory and analgesic activities, indicating the compound's relevance in medicinal chemistry for developing new therapeutic agents (Farag et al., 2012).
Anticancer Applications
Research into novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure has demonstrated moderate to high levels of antitumor activities against various cancer cell lines in vitro. This highlights the compound's potential as an anticancer agent. The pharmacological screening indicates that the derivatives of this compound can serve as potent inhibitors for cancer cell growth, with some compounds showing more potent inhibitory activities compared to standard drugs like 5-fluorouracil (Fang et al., 2016).
Antimicrobial Potency
The compound also belongs to a class of quinoline-based derivatives that have been synthesized and shown to possess broad-spectrum antimicrobial potency. This includes activity against various Gram-positive and Gram-negative bacteria, as well as fungi, showcasing its potential as a lead molecule for developing new antimicrobial agents (Desai et al., 2012).
Material Science Applications
In material science, derivatives of this compound have been explored for their potential application in organic light-emitting diodes (OLEDs). Studies on homoleptic cyclometalated iridium complexes, which could include similar structural motifs, indicate their utility in achieving high-efficiency red phosphorescence. This underscores the compound's relevance in the development of advanced materials for electronic applications (Tsuboyama et al., 2003).
Propriétés
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN4O2S/c28-18-11-13-19(14-12-18)32-26(34)25-24(20-8-2-3-9-21(20)29-25)30-27(32)35-16-23(33)31-15-5-7-17-6-1-4-10-22(17)31/h1-4,6,8-14,29H,5,7,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHULIYCOKYUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)NC6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B3007550.png)

![N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide](/img/structure/B3007557.png)
![4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3007558.png)
![N-(3-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3007559.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007560.png)
![N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007562.png)
![6-(Bromomethyl)-2,2-difluorospiro[2.5]octane](/img/structure/B3007563.png)
![3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007565.png)

![3-allyl-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007568.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B3007571.png)

